molecular formula C11H9FN2 B12066581 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile

Cat. No.: B12066581
M. Wt: 188.20 g/mol
InChI Key: GACOPQOIQUTLNP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of a fluoroethyl group and a carbonitrile group to the indole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile typically involves the reaction of indole derivatives with fluoroethylating agents. One common method is the nucleophilic substitution reaction where an indole derivative reacts with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The carbonitrile group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoroethyl)-1H-indole-3-carbonitrile
  • 1-(2-Fluoroethyl)-1H-indole-7-carbonitrile
  • 1-(2-Fluoroethyl)-1H-indole-5-carboxamide

Uniqueness

1-(2-Fluoro-ethyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the fluoroethyl and carbonitrile groups on the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

1-(2-fluoroethyl)indole-5-carbonitrile

InChI

InChI=1S/C11H9FN2/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6H2

InChI Key

GACOPQOIQUTLNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCF)C=C1C#N

Origin of Product

United States

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